molecular formula C10H12O3 B8588698 4-(Tetrahydrofuran-3-yloxy)phenol

4-(Tetrahydrofuran-3-yloxy)phenol

Cat. No.: B8588698
M. Wt: 180.20 g/mol
InChI Key: MJOIXIDILZSKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydrofuran-3-yloxy)phenol is an organic compound characterized by a phenol group attached to a tetrahydrofuran ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-3-yloxy)phenol typically involves the reaction of phenol with tetrahydrofuran in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where phenol is deprotonated using a strong base such as sodium hydride, followed by the addition of tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-3-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

4-(Tetrahydrofuran-3-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-3-yloxy)phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds and participate in various interactions, while the tetrahydrofuran ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    4-(Tetrahydrofuran-3-yloxy)-benzaldehyde: Similar structure but with an aldehyde group instead of a phenol group.

    Empagliflozin: Contains a tetrahydrofuran ring and a phenol group but with additional functional groups and used as an SGLT2 inhibitor in diabetes treatment.

Uniqueness

4-(Tetrahydrofuran-3-yloxy)phenol is unique due to its specific combination of a phenol group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(oxolan-3-yloxy)phenol

InChI

InChI=1S/C10H12O3/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10-11H,5-7H2

InChI Key

MJOIXIDILZSKPK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(4-Benzyloxy-phenoxy)-tetrahydro-furan (1.80 g, 6.66 mmol) was dissolved in 30 ml ethyl acetate and stirred with 200 mg Pd/C 10% under hydrogen atmosphere for 16 hours. The catalyst was filtered off and the solvent evaporated. The residue was purified by flash chromatography on silica gel (heptane/ethyl acetate 100:0→20:80 gradient). The desired compound was obtained as a light brown solid (900 mg, 75%) MS (m/e): 179.1 (M−H+).
Name
3-(4-Benzyloxy-phenoxy)-tetrahydro-furan
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

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